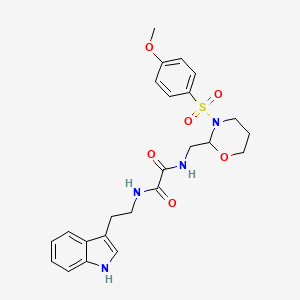
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule that contains an indole group, a methoxyphenyl group, and an oxazinan group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazinan is a heterocyclic compound containing an oxygen, a nitrogen, and a sulfur atom. The methoxyphenyl group consists of a phenyl ring with a methoxy (-OCH3) substituent.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the indole, methoxyphenyl, and oxazinan groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the indole group might undergo electrophilic substitution reactions, while the oxazinan group might participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and the overall structure of the molecule.Applications De Recherche Scientifique
Agonist Properties of Indole Derivatives
Indole derivatives have been synthesized and tested for their binding affinities to various serotonin receptors, showing agonist activity at 5-HT1D receptors. This research highlights the potential of indole-based compounds in developing treatments for disorders related to serotonin dysregulation. For instance, 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives displayed varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating their potential use in neurological and psychiatric disorders treatment (Barf et al., 1996).
Synthetic Intermediates for Tetracyclic Compounds
The Pd(II)-catalyzed oxidative double cyclization of diarylethynes bearing an aminosulfonyl group led to the synthesis of indolobenzothiazine S,S-dioxides, showcasing the compound's role as a synthetic intermediate. This methodological approach underscores the chemical's utility in crafting complex molecular architectures, which could be invaluable in drug discovery and material science (Ha et al., 2015).
Photochromic Properties of Indole-Based Compounds
Research into the photochemical properties of photochromic [1,3]oxazines, which share a molecular skeleton with fused 3H-indole and nitrobenzooxazine heterocycles, reveals the compound's potential applications in developing photoresponsive materials. These materials could have applications in various fields, including optical data storage and photopharmacology (Deniz et al., 2009).
Antitumor Properties of Sulfonamide Compounds
Compounds from sulfonamide-focused libraries, including derivatives related to the queried chemical structure, have been evaluated for their antitumor activities. These studies highlight the potential of sulfonamide derivatives in cancer treatment, emphasizing their role as cell cycle inhibitors and antimitotic agents (Owa et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, it might be toxic if ingested or may cause irritation if it comes into contact with the skin or eyes.
Orientations Futures
Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy.
Please note that this is a general analysis based on the functional groups present in the compound. For a more detailed and specific analysis, more information or experimental data would be needed.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-33-18-7-9-19(10-8-18)35(31,32)28-13-4-14-34-22(28)16-27-24(30)23(29)25-12-11-17-15-26-21-6-3-2-5-20(17)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXOSGZXFWQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)
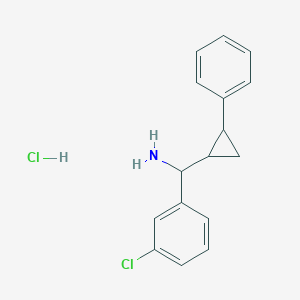
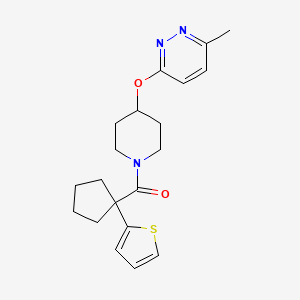
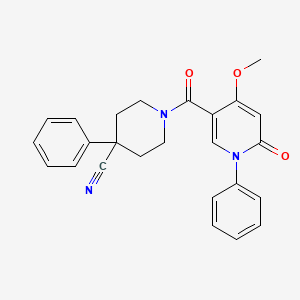
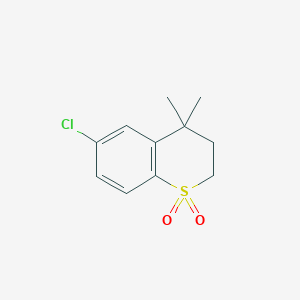
![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)
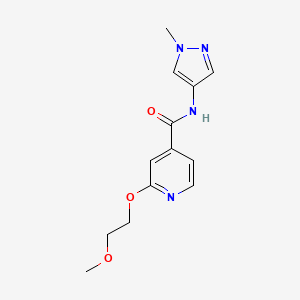
![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)
![N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710739.png)
![N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2710744.png)